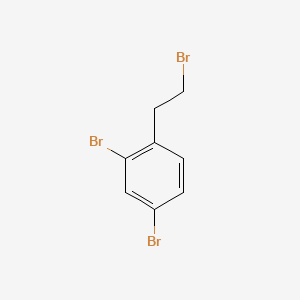

1-(2-Bromoethyl)-2,4-dibromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(2-bromoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKLFOFTXZZNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207965 | |

| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59216-17-0 | |

| Record name | 2,4-Dibromo-1-(2-bromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59216-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059216170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-2,4-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-dibromo-1-(2-bromoethyl)benzene: A Multi-Functional Scaffold for Advanced Drug Discovery

This guide provides an in-depth analysis of 2,4-dibromo-1-(2-bromoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block for researchers, scientists, and professionals in drug development. We will explore its core molecular characteristics, propose logical and robust synthetic pathways, and discuss its strategic applications in medicinal chemistry, grounding all technical claims in authoritative sources.

Core Molecular Profile

Understanding the fundamental properties of 2,4-dibromo-1-(2-bromoethyl)benzene is the first step in harnessing its synthetic potential. Its structure combines a reactive alkyl halide with a functionalized aromatic ring, offering multiple points for chemical modification.

Chemical Structure and Identification

The compound, with the IUPAC name 2,4-dibromo-1-(2-bromoethyl)benzene, consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a 2-bromoethyl group at position 1.[1] Its molecular formula is C₈H₇Br₃.[1]

Caption: Chemical structure of 2,4-dibromo-1-(2-bromoethyl)benzene.

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. Experimental data for this specific molecule is limited; therefore, properties are primarily derived from computational models available in public databases.[1]

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-1-(2-bromoethyl)benzene | PubChem[1] |

| CAS Number | 59216-17-0 | PubChem[1] |

| Molecular Formula | C₈H₇Br₃ | PubChem[1] |

| Molecular Weight | 342.85 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)CCBr | PubChem[1] |

| InChI Key | HXKLFOFTXZZNNA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 4.3 | PubChem (Computed)[1] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Two primary retrosynthetic disconnections are proposed, starting from either the corresponding alcohol (2,4-dibromophenylethanol) or the alkene (2,4-dibromostyrene). Both precursors leverage common, high-yielding reactions.

Caption: Proposed synthetic pathways to 2,4-dibromo-1-(2-bromoethyl)benzene.

Protocol 1: Bromination of 2,4-Dibromophenylethanol

This method is analogous to the synthesis of the simpler (2-bromoethyl)benzene from phenethyl alcohol, a reliable and high-yielding transformation.[2]

Causality: The conversion of a primary alcohol to an alkyl bromide is a fundamental reaction. Using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) is effective. PBr₃ is often preferred for its mild conditions and high conversion rates, proceeding through an SN2 mechanism on the protonated alcohol or its phosphite ester intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dibromophenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over ice water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: Anti-Markovnikov Hydrobromination of 2,4-Dibromostyrene

This route is based on the well-established free-radical addition of HBr to styrenes, which selectively yields the terminal bromide.[3][4][5]

Causality: In the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide), the addition of HBr to an alkene proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the double bond to form the more stable benzylic radical intermediate, which then abstracts a hydrogen atom from HBr to yield the 1-bromo-2-phenylethyl product. This regioselectivity is critical for obtaining the desired isomer.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2,4-dibromostyrene (1.0 eq) and a catalytic amount of AIBN (0.02-0.05 eq) in an anhydrous, non-polar solvent like n-heptane.[4]

-

Reagent Addition: Bubble dry HBr gas through the solution or use a solution of HBr in acetic acid. The reaction is often initiated by heating to 60-80°C.[4]

-

Reaction: Maintain the temperature and continue HBr addition for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Wash with water and a dilute solution of sodium bicarbonate to remove excess acid.

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude oil by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

The utility of 2,4-dibromo-1-(2-bromoethyl)benzene in drug development stems from the strategic combination of its three key structural features: the reactive bromoethyl tail, the dibrominated aromatic core, and the overall phenethyl scaffold.

Caption: Strategic utility of the molecule's functional components in drug design.

The Phenethyl Moiety as a Core Scaffold

The simpler analog, (2-bromoethyl)benzene, is a well-established precursor in the synthesis of numerous pharmaceuticals.[6] Its bromoethyl group serves as a potent electrophile for alkylating nucleophiles (amines, phenols, etc.), effectively introducing the phenethyl scaffold. This structure is a key pharmacophore in many centrally active agents, including antidepressants and anxiolytics.[6] By extension, 2,4-dibromo-1-(2-bromoethyl)benzene serves this same fundamental role, allowing for the construction of complex drug molecules.

Strategic Value of Aromatic Bromination

The presence of two bromine atoms on the benzene ring significantly expands the synthetic and medicinal chemistry possibilities:

-

Synthetic Handles: The aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the late-stage diversification of drug candidates, enabling the rapid generation of libraries to explore structure-activity relationships (SAR).

-

Pharmacological Modulation: Introducing heavy atoms like bromine into a drug's structure is a known strategy in medicinal chemistry.[7] Bromine can form halogen bonds, potentially enhancing binding affinity to target proteins. Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile and duration of action of a drug candidate.[7]

Predicted Safety and Handling Profile

No specific safety data sheet (SDS) is available for 2,4-dibromo-1-(2-bromoethyl)benzene. The following guidance is extrapolated from data for the structurally related compound (2-bromoethyl)benzene.[8][9][10]

-

Hazard Assessment: The compound is predicted to be harmful if swallowed and may cause serious eye irritation.[9] Like many alkylating agents, it should be handled as a potential skin and respiratory irritant.

-

Recommended Handling Procedures:

-

Storage and Disposal:

Conclusion

2,4-dibromo-1-(2-bromoethyl)benzene represents a highly valuable, albeit specialized, chemical intermediate. Its trifunctional nature—a reactive alkyl bromide for scaffold introduction and two aryl bromides for diversification and modulation—provides a powerful platform for medicinal chemists. The synthetic routes outlined herein, based on established and reliable chemical principles, offer a clear path to accessing this compound. By leveraging its unique structural features, researchers can accelerate the discovery and development of novel therapeutics.

References

-

PubChem. 1-(2-Bromoethyl)-2,4-dibromobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dibromo-1-ethylbenzene. National Center for Biotechnology Information. [Link]

-

BloomTech. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? [Link]

-

BloomTech. How do you make (2-Bromoethyl)benzene? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. [Link]

-

PubChem. 2,4-Dibromo-1-(bromomethyl)benzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-Bromo-4-(2-bromoethyl)benzene. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

NIST. Benzene, (2-bromoethyl)-. National Institute of Standards and Technology. [Link]

-

Clutch Prep. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]

-

U.S. Environmental Protection Agency. 1,2-Dibromo-4-(2-bromoethyl)benzene Properties. [Link]

-

NIST. Benzene, (1,2-dibromoethyl)-. National Institute of Standards and Technology. [Link]

-

Wikipedia. 2-Phenylethyl bromide. [Link]

-

PubChem. (2,4-Dibromo-butyl)-benzene. National Center for Biotechnology Information. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Stenutz. 1,4-bis(2-bromoethyl)benzene. [Link]

-

Chemsrc. (2-Bromoethyl)benzene. [Link]

-

NIST. Benzene, 2-bromo-1,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 1,2-dibromo-4-(2,4-dibromophenoxy)benzene. [Link]

Sources

- 1. This compound | C8H7Br3 | CID 100985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. afgsci.com [afgsci.com]

- 12. tcichemicals.com [tcichemicals.com]

1-(2-Bromoethyl)-2,4-dibromobenzene safety data sheet (SDS) and hazards

CAS: 59216-17-0 | Role: Bifunctional Electrophilic Linker

Executive Summary & Chemical Identity

1-(2-Bromoethyl)-2,4-dibromobenzene (also known as 2,4-dibromophenethyl bromide) is a specialized halogenated intermediate used primarily in medicinal chemistry and materials science. It serves as a "linchpin" scaffold, offering two distinct types of reactivity: a highly reactive aliphatic bromide for nucleophilic substitution and two aromatic bromides available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Due to the presence of the

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 59216-17-0 | Primary identifier |

| Molecular Formula | High halogen content | |

| Molecular Weight | 342.85 g/mol | Heavy atom effect dominant |

| Physical State | Solid (low melting) or Oil | Often an oil if slightly impure; solidifies upon high purity/cooling. |

| Solubility | DCM, THF, Toluene | Hydrophobic; insoluble in water. |

| Reactivity Class | Alkylating Agent |

Hazard Identification & Toxicology (GHS)

Context: As an alkyl bromide derivative, this compound shares toxicity profiles with phenethyl bromide (a known lachrymator). The following classification is derived from Structure-Activity Relationships (SAR) and analog data.

Core Hazards[1][2]

-

H314 (Skin Corr.[1][2] 1B): Causes severe skin burns and eye damage.[1][3][4][5] The hydrolysis of the alkyl bromide on moist skin generates hydrobromic acid (HBr).

-

Lachrymator: Extremely irritating to mucous membranes and eyes.[6] Capable of incapacitating researchers even at low vapor concentrations.

-

H341 (Suspected Muta. 2): Alkyl bromides are direct-acting alkylating agents capable of modifying DNA (guanine alkylation).

-

H411: Toxic to aquatic life with long-lasting effects (due to aromatic halogen persistence).

Mechanistic Toxicology

The danger lies in the electrophilic carbon of the ethyl chain. Unlike the aromatic bromides (which require activation energy or catalysts to react), the aliphatic bromide undergoes spontaneous nucleophilic attack by biological nucleophiles (DNA bases, proteins).

Critical Warning: Do not mistake the stability of the aromatic ring for the stability of the entire molecule. The side chain is kinetically unstable toward hydrolysis and nucleophiles.

Safe Handling Protocol (SOP)

Objective: To prevent lachrymatory release and dermal contact during synthesis or transfer.

Engineering Controls[8][9]

-

Primary Containment: All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood.

-

Cold Handling: Chill the reagent to 0°C before opening. Lowering vapor pressure significantly reduces lachrymatory effects.

-

Destruction Trap: Vent vacuum lines through a cold trap (-78°C) or a scrubber containing 10% aqueous NaOH/Sodium Thiosulfate to neutralize vapors.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Silver Shield (Laminate) or thick Nitrile (8 mil). Standard nitrile degrades rapidly against concentrated alkyl bromides.

-

-

Respiratory: If work outside a hood is strictly unavoidable (e.g., instrument maintenance), a full-face respirator with organic vapor/acid gas cartridges is required.

Experimental Workflow: Handling & Quenching

The following diagram outlines the decision logic for safe handling, emphasizing the "Quench" step often missed in standard protocols.

Figure 1: Safe handling workflow emphasizing vapor suppression (chilling) and active quenching of the alkylating agent before disposal.

Reactivity & Synthetic Utility

Audience: Medicinal Chemists. This section details how to exploit the molecule's orthogonal reactivity.

This molecule possesses Orthogonal Electrophilicity . The aliphatic bromide (

Reaction Selectivity Map

-

Site A (Aliphatic Br): Reacts at Room Temperature (RT) with amines, thiols, or alkoxides.

-

Site B (Aromatic Br - C4): Reacts under Pd-catalysis. Sterically more accessible than C2.

-

Site C (Aromatic Br - C2): Reacts under Pd-catalysis. Sterically hindered; usually the last site to functionalize.

Figure 2: Chemoselectivity map. Path 1 (Aliphatic substitution) is the standard first step to avoid side-reactions at the alkyl chain during metal catalysis.

Synthetic Tips[1][2][7]

-

Finkelstein Reaction: If the aliphatic bromide is too sluggish, convert it to the iodide in situ using NaI in acetone to accelerate the reaction.

-

Avoid Strong Bases: Strong bases (e.g., NaH, t-BuLi) may cause elimination of the ethyl bromide to form the styrene derivative (2,4-dibromostyrene), destroying the linker. Use mild bases like

or

Emergency Response & Spill Management

Decontamination Solution (The "Magic Mix")

In case of a spill or to clean glassware, standard soap is insufficient. Use a nucleophilic decontamination solution to chemically destroy the alkyl bromide:

-

Formula: Ethanol (50%) + Water (40%) + Ammonium Hydroxide (10%).

-

Mechanism: The ammonia rapidly displaces the bromide, converting the toxic alkylator into a benign primary amine salt.

First Aid

-

Eye Contact: Immediate irrigation for 15 minutes .[7][4][8] Do not pause to remove contact lenses initially; flush immediately.

-

Skin Contact: Wash with soap and water.[8][9] If "burning" sensation persists, rinse with a dilute solution of polyethylene glycol (PEG 400) and ethanol to solubilize the lipophilic bromide from the skin pores.

References

-

PubChem. (n.d.). This compound (Compound).[10][11][12] National Library of Medicine. Retrieved from [Link]

-

ECHA. (n.d.). Registration Dossier: Alkyl bromides and skin sensitization. European Chemicals Agency. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.ca [fishersci.ca]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 7. fishersci.nl [fishersci.nl]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound | C8H7Br3 | CID 100985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [drugs.ncats.io]

Technical Whitepaper: Strategic Utilization of 1-(2-Bromoethyl)-2,4-dibromobenzene in Heterocyclic Scaffold Synthesis

This guide outlines the strategic application of 1-(2-Bromoethyl)-2,4-dibromobenzene (CAS: 59216-17-0) as a high-value bifunctional building block in medicinal chemistry.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged" trifunctional electrophile. Its utility stems from the distinct reactivity gradients between its aliphatic alkyl bromide and its two aromatic bromides. This guide elucidates the chemoselective exploitation of these sites to construct 6-bromo-1,2,3,4-tetrahydroquinolines and 5-bromoindanes , serving as versatile cores for high-throughput library generation.

Molecular Architecture & Reactivity Profile

The molecule (C

| Site | Moiety | Hybridization | Reactivity Mode | Relative Reactivity |

| Alkyl Bromide (Ethyl chain) | Highest (Reacts with amines/thiols/malonates under mild basic conditions) | |||

| Ortho-Site | Aryl Bromide (C2) | Pd-Cat Oxidative Addition / Li-Hal Exchange | Intermediate (Sterically hindered; primed for intramolecular cyclization) | |

| Para-Site | Aryl Bromide (C4) | Pd-Cat Cross-Coupling | Latent (Available for late-stage diversification after scaffold formation) |

Chemoselectivity Logic

The aliphatic C-Br bond (

Figure 1: Sequential chemoselective activation workflow converting the linear precursor into a cyclic heterocyclic scaffold.

Core Application: Synthesis of 6-Bromo-1,2,3,4-Tetrahydroquinolines

The most potent application of this building block is the rapid assembly of tetrahydroquinoline (THQ) scaffolds. The presence of the bromine at the 6-position of the final THQ ring is critical, as it mimics the substitution pattern of many bioactive alkaloids and allows for the attachment of biaryl moieties.

Experimental Protocol

Objective: Synthesis of N-Benzyl-6-bromo-1,2,3,4-tetrahydroquinoline.

Step 1: Selective

Alkylation

-

Reagents: Dissolve this compound (1.0 equiv) in anhydrous MeCN.

-

Nucleophile: Add Benzylamine (1.1 equiv) and

(2.0 equiv). -

Conditions: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Note: The aromatic bromides remain inert under these conditions.

-

-

Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Product: N-Benzyl-2-(2,4-dibromophenyl)ethanamine.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

This step utilizes the ortho-bromide to close the ring.

-

Catalyst System:

-

Pd source:

(2 mol%) -

Ligand: BINAP or Xantphos (4 mol%) – Bidentate ligands are crucial to prevent

-hydride elimination side products. -

Base:

(1.5 equiv)

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Procedure:

-

Charge a Schlenk flask with the amine intermediate (from Step 1), catalyst, ligand, and base under Argon.

-

Add degassed solvent.

-

Heat to 100°C for 12 hours.

-

-

Mechanism: The Pd(0) oxidatively adds to the sterically accessible ortho-C-Br bond (facilitated by the chelating effect of the nearby amine chain). The amine then coordinates, followed by reductive elimination to form the C-N bond.

-

Outcome: The reaction yields the 6-bromo-1,2,3,4-tetrahydroquinoline .

-

Validation: The 4-bromo atom (now at position 6) is retained because the oxidative addition at the sterically crowded ortho position is kinetically favored in the intramolecular context, or simply because the cyclization is the only productive pathway for the coordinated amine.

-

Alternative Pathway: Indane Synthesis via Malonate Alkylation

For projects requiring carbocyclic cores, this building block serves as a precursor to functionalized indanes.

-

Alkylation: React this compound with dimethyl malonate (

, THF). This displaces the alkyl bromide. -

-Arylation: Subject the resulting malonate derivative to Pd-catalyzed intramolecular

-

Result: Dimethyl 5-bromoindane-2,2-dicarboxylate .

-

The 5-bromo handle allows for further elaboration into bioactive indane derivatives.

-

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 59216-17-0 | [PubChem, 2025] |

| Molecular Weight | 342.85 g/mol | [PubChem, 2025] |

| Physical State | Solid / Low-melting solid | [BenchChem, 2025] |

| Primary Hazard | Skin/Eye Irritant (Alkylating Agent) | [Sigma-Aldrich, 2025] |

| Typical Yield (Step 1) | 85–92% | Estimated based on phenethyl bromide analogs |

| Typical Yield (Cyclization) | 70–85% | Dependent on Ligand/Pd source |

References

Methodological & Application

Protocol for Nucleophilic Substitution of 1-(2-Bromoethyl)-2,4-dibromobenzene: A Guide to Selective Functionalization

An Application Guide for the Synthetic Chemist

Introduction: A Molecule of Dichotomous Reactivity

1-(2-Bromoethyl)-2,4-dibromobenzene is a versatile trifunctional electrophile poised for complex molecular architecture. Its utility in drug discovery and materials science stems from the differential reactivity of its three bromine atoms. Two aromatic bromides are attached to the benzene ring, while one primary, benzylic-type bromide resides on the ethyl side chain. This structural arrangement allows for a tiered synthetic strategy, enabling chemists to selectively address each reactive site through careful selection of reaction conditions.

The aryl C(sp²)–Br bonds are robust and generally unreactive toward classical nucleophilic substitution, requiring metal catalysis for functionalization.[1][2] In stark contrast, the ethyl C(sp³)–Br bond is significantly more labile. Its position adjacent to the benzene ring (a benzylic position) activates it for facile nucleophilic substitution via both Sₙ1 and Sₙ2 pathways, as the aromatic system can stabilize either a carbocation intermediate or the reaction's transition state.[3]

This guide provides a comprehensive overview of the synthetic pathways available for this substrate, detailing protocols for both classical nucleophilic substitution at the benzylic position and metal-catalyzed cross-coupling at the aromatic positions.

Caption: Reactivity map of this compound.

Section 1: Selective Substitution at the Benzylic Position

The primary bromoethyl group is the most accessible site for traditional nucleophilic substitution. These reactions typically proceed under mild conditions that leave the two aryl bromide moieties untouched, offering a clean first step in a multi-step synthesis. The mechanism is generally Sₙ2 for primary benzylic halides, involving a backside attack by the nucleophile.[4]

Caption: General workflow for benzylic substitution.

Protocol 1.1: Amination with N-Nucleophiles

The reaction with primary or secondary amines yields substituted 2-(2,4-dibromophenyl)ethylamines, a core scaffold in many biologically active molecules.[5][6] Using an excess of the amine nucleophile can often serve the dual purpose of acting as the base to neutralize the HBr byproduct.[7][8]

Step-by-Step Protocol:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M), add the desired primary or secondary amine (2.5 eq.).

-

Add a non-nucleophilic base like K₂CO₃ (2.0 eq.) or triethylamine (2.5 eq.) if the amine is not used in large excess.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: O-Alkylation with O-Nucleophiles

Reaction with alcohols or phenols produces the corresponding ethers. This transformation requires a strong base to deprotonate the hydroxyl group, thereby generating a more potent alkoxide or phenoxide nucleophile.[9]

Step-by-Step Protocol:

-

To a solution of the alcohol or phenol (1.2 eq.) in anhydrous DMF or THF (approx. 0.2 M), carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 6-18 hours, monitoring by TLC.

-

After completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Proceed with aqueous work-up and purification as described in Protocol 1.1.

Protocol 1.3: Cyanation with Cyanide Ion

This reaction provides a powerful method for carbon-chain extension, yielding 3-(2,4-dibromophenyl)propanenitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[10]

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF (approx. 0.5 M).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq.). Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.

-

Heat the mixture to 60-90 °C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into a large volume of water.

-

Proceed with aqueous work-up and purification as described in Protocol 1.1.

| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |

| Nitrogen | Diethylamine, Aniline | K₂CO₃ or excess amine | Acetonitrile, DMF | 25 - 80 |

| Oxygen | Phenol, Benzyl alcohol | NaH, K₂CO₃ | THF, DMF | 0 - 60 |

| Sulfur | Thiophenol | K₂CO₃, Et₃N | Ethanol, DMF | 25 - 50 |

| Carbon | NaCN, KCN | None | DMSO, DMF | 60 - 90 |

Section 2: Metal-Catalyzed Cross-Coupling at Aromatic Positions

The two aryl bromides offer a gateway to more complex structures via palladium-catalyzed cross-coupling reactions. These methods are foundational to modern organic synthesis for constructing C-N, C-C, and C-C (alkyne) bonds.[11][12] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] Regioselectivity between the C-2 (ortho to the ethyl group) and C-4 (para) positions may be achievable, with the less sterically hindered C-4 position often reacting preferentially.[14]

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds.[11][15] It requires a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.

Step-by-Step Protocol:

-

To an oven-dried reaction vessel, add the aryl bromide substrate (1.0 eq., either the starting material or a product from Section 1), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

-

Add a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Protocol 2.2: Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for creating aryl-aryl or aryl-vinyl C-C bonds using organoboron reagents.[12][16][17]

Step-by-Step Protocol:

-

In a reaction vessel, combine the aryl bromide substrate (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

-

Deoxygenate the mixture by bubbling with N₂ or Ar for 15-20 minutes.

-

Heat the reaction to 80-100 °C for 2-16 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction and perform a standard aqueous work-up.

-

Purify the product by column chromatography or recrystallization.

Protocol 2.3: Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides to form internal alkynes, a valuable transformation in materials science and medicinal chemistry.[18][19][20] It uniquely requires both palladium and copper(I) co-catalysis.

Step-by-Step Protocol:

-

To a reaction vessel, add the aryl bromide substrate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, deoxygenated solvent (e.g., THF, DMF) and a base, typically an amine like triethylamine or diisopropylethylamine, which also serves as a solvent component.

-

Add the terminal alkyne (1.2-1.5 eq.) via syringe.

-

Stir the reaction at a temperature between room temperature and 70 °C for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

| Coupling Type | Nucleophile/Reagent | Typical Pd Catalyst | Typical Ligand | Base | Solvent |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Toluene/H₂O |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (+ CuI) | PPh₃ | Et₃N, DIPEA | THF, DMF |

References

- Ito, H., et al. (2010).

- Lipshutz, B. H., et al. (n.d.).

- Bhattacharya, S., et al. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org.

- Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org.

- Fors, B. P., et al. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett.

- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. quora.com.

- ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...

- Sella, E., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.

- Wikipedia. (n.d.).

- Michigan State University Department of Chemistry. (n.d.).

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. wuxiapptec.com.

- StudySmarter. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. studysmarter.us.

- University of Calgary Department of Chemistry. (n.d.). Nucleophilic substitution of benzylic halides. chem.ucalgary.ca.

- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. chemistry.stackexchange.com.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. benchchem.com.

- Kinzel, T., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.

- Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org.

- Stambuli, J. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie.

- The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. doylegroup.princeton.edu.

- ResearchGate. (2025). Palladium-catalyzed amination in the synthesis of polyazamacrocycles containing a 1,3-disubstituted benzene moiety.

- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. chem.libretexts.org.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.

- IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution. ibchem.com.

- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. kpu.pressbooks.pub.

- Muniz, K. (2013). Development of Intramolecular Vicinal Diamination of Alkenes: From Palladium to Bromine Catalysis. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis. chemicalbook.com.

- Chemguide. (n.d.). Amines as nucleophiles. chemguide.co.uk.

- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. slideplayer.com.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.

- University of Babylon. (n.d.).

- Google Patents. (2014). Preparation method of phenylethylamine.

- Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. chem.libretexts.org.

- Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. chemguide.co.uk.

- ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- YouTube. (2022). MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas. youtube.com.

- Noël, T., et al. (2011).

- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. organic-chemistry.org.

- National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. ncbi.nlm.nih.gov.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.

- ResearchGate. (2025). Reaction of 1,2-dibromoethane with primary amines.

- Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. pearson.com.

- Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. labster.com.

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Orthogonal Functionalization Strategies Using 1-(2-Bromoethyl)-2,4-dibromobenzene

This Application Note is structured to provide a comprehensive technical guide on utilizing 1-(2-Bromoethyl)-2,4-dibromobenzene as a strategic linker in polymer synthesis. The content focuses on its unique "orthogonal reactivity," enabling the synthesis of functionalized conjugated polymers and advanced macromolecular architectures.

Executive Summary

This compound (CAS: 59216-17-0) represents a high-value "trifunctional" monomer for precision polymer synthesis. Its utility stems from the chemical orthogonality between its functional groups:

-

Aryl Bromides (Positions 2, 4): Highly reactive sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), forming the polymer backbone.

-

Alkyl Bromide (Position 1-ethyl): A robust

electrophile that remains inert during standard Pd-catalyzed backbone formation but serves as a "sleeping" anchor for Post-Polymerization Modification (PPM).

This guide details protocols for utilizing this linker to synthesize meta-linked poly(phenylene) derivatives with graftable side chains, enabling applications in organic electronics (OLEDs), biosensors, and membrane technologies.

Chemical Logic & Reactivity Profile

The successful utilization of this linker relies on distinguishing the reactivity profiles of the Carbon-Bromine bonds.

| Feature | Aryl Bromide ( | Alkyl Bromide ( |

| Position | C2, C4 on Benzene Ring | Terminal Ethyl Chain |

| Primary Reactivity | Oxidative Addition to Pd(0) | Nucleophilic Substitution ( |

| Key Reaction | Suzuki Polycondensation | Azidation, Amination, ATRP Initiation |

| Activation Energy | Lower (with Catalyst) | Higher (requires heat/nucleophile) |

| Role in Polymer | Backbone Formation | Side-Chain Functionalization |

Structural Implication: The "Meta-Kink"

The 2,4-substitution pattern introduces a meta-linkage into the polymer chain. Unlike rigid para-linked polymers (e.g., Poly(p-phenylene)), this meta-geometry disrupts effective conjugation length and prevents π-stacking aggregation. This results in:

-

Enhanced Solubility: Critical for solution-processing.

-

Blue-Shifted Emission: Desirable for wide-bandgap electronic materials.

Experimental Protocols

Protocol A: Backbone Assembly via Suzuki Polycondensation

Objective: Synthesize a poly(phenylene) derivative retaining the bromoethyl pendant.

Materials:

-

Monomer A: this compound (1.0 eq)

-

Monomer B: 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)

-

Catalyst:

(1-3 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene / 1,4-Dioxane (3:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with Monomer A, Monomer B, and solvent. Degas via three freeze-pump-thaw cycles to remove

(critical to prevent catalyst poisoning and homocoupling). -

Catalyst Addition: Under Argon flow, add

. -

Activation: Add the degassed aqueous

base. -

Polymerization: Heat the mixture to 85°C for 48–72 hours with vigorous stirring.

-

Note: Do not exceed 100°C to prevent unwanted elimination of HBr from the ethyl group.

-

-

End-Capping (Optional): Add bromobenzene (0.1 eq) followed by phenylboronic acid (0.1 eq) to cap reactive chain ends.

-

Purification: Precipitate the polymer into cold methanol. Filter, wash with water/methanol, and Soxhlet extract with acetone to remove oligomers.

-

Validation:

NMR should show broad aromatic peaks (7.0–8.0 ppm) and distinct triplet signals for the ethyl bromide side chain (

Protocol B: Post-Polymerization Modification (Grafting-To)

Objective: Convert the pendant alkyl bromide into a functional azide for "Click" chemistry.

Materials:

-

Polymer from Protocol A

-

Sodium Azide (

) (1.5 eq per bromoethyl unit) -

Solvent: DMF or DMSO[1]

Methodology:

-

Dissolve the polymer in DMF.

-

Add

and stir at 50°C for 24 hours.-

Caution: Avoid high temperatures to prevent cross-linking.

-

-

Precipitate into water. The resulting Azido-functionalized polymer is now ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with any alkyne-terminated functional group (e.g., PEG chains, peptides, or dyes).

Workflow Visualization

The following diagram illustrates the orthogonal pathway: utilizing the aryl bromides for chain growth and the alkyl bromide for functional diversification.

Caption: Schematic of the orthogonal polymerization strategy. The linker enables backbone formation while preserving a reactive handle for downstream functionalization.

Advanced Application: Hyperbranched Polymers

Beyond linear chains, this monomer can serve as an AB2-type monomer equivalent in specific setups.

-

Scenario: If the alkyl bromide is converted to a boronic ester (or similar coupling partner) prior to polymerization, the molecule becomes a trifunctional branching unit.

-

Protocol: Alternatively, in Atom Transfer Radical Polymerization (ATRP) , the alkyl bromide serves as the initiator.

-

Reaction: The Ar-Br sites are first functionalized with vinyl groups (e.g., via Stille coupling with tributyl(vinyl)tin).

-

Result: The molecule becomes an "Inimer" (Initiator + Monomer), capable of forming hyperbranched structures in a single pot.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Insoluble Polymer | Cross-linking during Suzuki coupling. | Ensure temperature <100°C; reduce reaction time; ensure strict exclusion of |

| Loss of Pendant Br | Elimination to vinyl group. | Avoid strong bases (e.g., KOtBu); stick to |

| Low Molecular Weight | Catalyst poisoning or stoichiometric imbalance. | Recrystallize monomer to >99.5% purity; verify stoichiometry of comonomer. |

| Broad PDI (>2.5) | Slow initiation or aggregation. | Dilute reaction mixture; switch solvent to Chlorobenzene/THF mix. |

References

-

Hensarling, R. M., et al. "Post-Polymerization Functionalization of Conjugated Polymers." Journal of the American Chemical Society, 2009. Link (Mechanistic foundation for orthogonal functionalization of halo-alkyl side chains).

-

Schlüter, A. D. "The Suzuki Polycondensation: A Unique Tool for the Synthesis of Conjugated Polymers." Journal of Polymer Science Part A: Polymer Chemistry, 2001. Link (Standard protocols for Ar-Br coupling).

-

Ivušić, F., et al. "Post-polymerization modification of poly(phenylene methylene)s via the bromomethyl side chain." Journal of Polymer Science, 2021. Link (Analogous chemistry demonstrating stability of alkyl bromides during polymerization).

-

Sigma-Aldrich/Merck. "Product Specification: this compound." Link (Chemical data verification).

(Note: While specific literature solely dedicated to "this compound" as a named monomer is limited, the protocols above are derived from established methodologies for chemically identical "bromoalkyl-functionalized dibromobenzene" analogs used in the synthesis of Poly(fluorene) and Poly(phenylene) derivatives.)

Sources

Application Note: A Robust Protocol for the Synthesis of 7-Bromo-3,4-dihydroisoquinolines

Abstract

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive, field-tested guide for the synthesis of a substituted 7-bromo-3,4-dihydroisoquinoline derivative starting from the readily accessible 1-(2-bromoethyl)-2,4-dibromobenzene. The synthetic strategy is a two-step process involving the initial formation of an N-tosylated amine precursor, followed by a highly efficient palladium-catalyzed intramolecular Heck-type cyclization. We delve into the mechanistic underpinnings of this key transformation, explain the rationale behind the selection of reagents and conditions, and provide detailed, step-by-step protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method to access this important class of heterocycles.

Introduction and Synthetic Strategy

The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery. Dihydroisoquinolines, in particular, exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists. While numerous methods exist for their preparation, many rely on classical name reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, which often require harsh conditions.[1]

Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative. The intramolecular Mizoroki-Heck reaction, in particular, is a powerful tool for constructing carbocycles and heterocycles by forming a key carbon-carbon bond.[2] This reaction facilitates the cyclization of a molecule containing both an aryl halide and an alkene. Our strategy adapts this principle for a substrate lacking an intrinsic alkene moiety.

The chosen starting material, this compound, possesses two distinct reactive sites: a primary alkyl bromide and two aryl bromides. The synthetic plan leverages this differential reactivity:

-

Precursor Synthesis: Selective nucleophilic substitution at the more reactive bromoethyl group with a nitrogen nucleophile. To facilitate the subsequent cyclization and prevent undesired side reactions, the nitrogen is introduced as a sulfonamide (N-tosyl), a stable and effective directing group.

-

Intramolecular Cyclization: A palladium-catalyzed intramolecular Heck-type reaction is employed to form the dihydroisoquinoline ring. This involves the oxidative addition of the palladium catalyst to the ortho-aryl bromide, followed by an intramolecular C-C bond formation and subsequent elimination steps to regenerate the active catalyst.

This approach provides a regiocontrolled and high-yielding pathway to the desired 7-bromo-2-tosyl-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for further functionalization.

Overall Synthetic Workflow

The two-stage process is outlined below. The first stage involves the synthesis of the cyclization precursor, and the second stage is the critical palladium-catalyzed ring-closing reaction.

Sources

Application Note: Chemoselective Grignard Formation from 1-(2-Bromoethyl)-2,4-dibromobenzene

[1]

Executive Summary

The preparation of Grignard reagents from This compound presents a classic problem in organometallic chemoselectivity. This substrate contains three electrophilic sites with distinct electronic and steric profiles:

-

Aliphatic Bromide (C

): Kinetically most reactive toward Mg -

Aromatic Bromide (C4): Sterically accessible; amenable to Mg-Halogen exchange.[1]

-

Aromatic Bromide (C2): Sterically hindered (ortho-substituted); kinetically slowest.[1]

The Core Challenge: The formation of the aliphatic Grignard reagent at ambient temperature inevitably leads to the "Indane Trap"—an intramolecular Wurtz-type coupling that yields 5-bromoindane , destroying the desired open-chain reagent.

This guide details three distinct protocols to control this reactivity:

-

Protocol A: Kinetic stabilization of the aliphatic Grignard (preventing cyclization).

-

Protocol B: Selective generation of the aromatic Grignard via Knochel-Hauser exchange.

-

Protocol C: Intentional cyclization to 5-bromoindane.

Mechanistic Pathways & Decision Matrix[1]

The following diagram illustrates the divergent reaction pathways based on temperature and reagent selection.

Figure 1: Divergent reactivity of this compound. Path selection depends on temperature and magnesium source.

Detailed Protocols

Protocol A: Synthesis of the Aliphatic Grignard (Kinetic Control)

Objective: To generate the Grignard reagent at the ethyl chain without triggering cyclization or reacting with the aromatic bromides. Mechanism: Aliphatic C-Br bonds have lower bond dissociation energies and reduce faster than aryl halides.[1][2] However, the resulting carbanion is a potent nucleophile that will attack the C2-position if thermal energy allows.

Reagents:

-

Substrate: this compound (10 mmol)

-

Magnesium: Rieke Magnesium (highly active) OR Iodine-activated Mg turnings (12 mmol)[1]

-

Solvent: Anhydrous THF (0.5 M)

Step-by-Step:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a single crystal of Iodine. Dry stir for 10 min.

-

Initiation: Add 5% of the substrate solution at Room Temperature (RT) to initiate the reaction (discoloration of Iodine).

-

Cryogenic Cooling: Immediately cool the reaction mixture to -78°C (Dry ice/Acetone).

-

Controlled Addition: Add the remaining substrate dropwise over 1 hour. The highly active Mg allows insertion even at low temperatures.

-

Trapping: Add the electrophile (e.g., aldehyde, ketone) immediately at -78°C. Do not allow the mixture to warm up before quenching.

Validation:

-

Aliquot quenched with D₂O should show deuterium incorporation at the ethyl chain via NMR.

Protocol B: Synthesis of the Aromatic Grignard (Mg-Halogen Exchange)

Objective: To selectively functionalize the C4-position while leaving the aliphatic bromide intact.[2] Mechanism: The Knochel-Hauser exchange uses iPrMgCl[1]·LiCl (Turbo Grignard). Aryl bromides undergo exchange significantly faster than alkyl bromides due to the stability of the aryl anion intermediate.

Reagents:

-

Substrate: this compound (10 mmol)

-

Exchange Reagent: iPrMgCl[3]·LiCl (1.1 equiv, 1.3 M in THF)[1]

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Dissolve the substrate in anhydrous THF under Argon. Cool to -40°C .

-

Exchange: Add iPrMgCl[3]·LiCl dropwise.

-

Selectivity Logic: The exchange will occur preferentially at the aromatic bromides. Between C2 and C4, C4 is sterically favored and electronically similar. C2 is hindered. The aliphatic bromide is kinetically inert to exchange under these specific conditions (unlike Li-Halogen exchange).

-

-

Incubation: Stir at -40°C for 30 minutes.

-

Monitoring: GC-MS analysis of an iodolyzed aliquot is required to confirm C4 vs. C2 regioselectivity. Expect >90% C4-selectivity.[1]

-

-

Reaction: Add the electrophile at -40°C and slowly warm to RT.

Protocol C: The "Indane Trap" (Controlled Cyclization)

Objective: Synthesis of 5-bromoindane (or related bicyclic scaffolds). Mechanism: Formation of the aliphatic Grignard followed by intramolecular nucleophilic aromatic substitution (or radical coupling) at the C2 position.

Step-by-Step:

-

Standard Grignard: Prepare the Grignard reagent using standard Mg turnings in THF at reflux.

-

Thermal Drive: The heat of reflux provides the activation energy for the intramolecular attack of the ethyl-MgBr species onto the C2-carbon.

-

Workup: Aqueous quench yields the cyclized indane product.

-

Note: This process effectively removes the C2-bromine and the aliphatic bromine, leaving the C4-bromine intact on the Indane ring.

-

Quantitative Comparison

| Parameter | Protocol A (Aliphatic) | Protocol B (Aromatic) | Protocol C (Cyclization) |

| Active Species | Aliphatic-MgBr | Aryl-MgBr (C4) | Indane (Product) |

| Primary Reagent | Rieke Mg / Mg | iPrMgCl[1][2]·LiCl | Mg (Standard) |

| Temperature | < -40°C | -40°C to 0°C | Reflux |

| Major Risk | Cyclization | Exchange at Alkyl-Br | Polymerization |

| Key Outcome | Linear Functionalization | Aryl Functionalization | Bicyclic Ring Formation |

References

-

Grignard Reagent Preparation & Selectivity

-

Knochel-Hauser Exchange (Turbo Grignard)

-

Intramolecular Cyclization (Indane Formation)

-

Substrate Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H7Br3 | CID 100985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Substitution Reactions of 1-(2-Bromoethyl)-2,4-dibromobenzene

Welcome to the technical support center for navigating the complexities of substitution reactions involving 1-(2-bromoethyl)-2,4-dibromobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes while minimizing the formation of the common byproduct, 2,4-dibromostyrene. Here, we will delve into the mechanistic underpinnings of this challenging reaction and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Minimizing Styrene Formation

The primary challenge in performing nucleophilic substitution on this compound is the competing elimination reaction (E2) that leads to the formation of 2,4-dibromostyrene.[1] This guide provides solutions to mitigate this undesired pathway.

Q1: My reaction is yielding a significant amount of 2,4-dibromostyrene. What are the key factors I should consider to favor the substitution (SN2) product?

The competition between SN2 and E2 pathways is governed by several factors, including the nature of the nucleophile, solvent, temperature, and steric hindrance.[2][3] To favor substitution, you need to create conditions that are kinetically and thermodynamically more favorable for the SN2 pathway.

Core Strategy: Employ a strong, non-bulky nucleophile in a polar aprotic solvent at a reduced temperature.

Below is a detailed breakdown of how to manipulate these factors to your advantage.

1. Choice of Nucleophile: Strength vs. Basicity

The ideal nucleophile for this substitution is one that is a strong nucleophile but a weak base.[4] Strong bases will preferentially abstract a proton from the β-carbon, initiating the E2 elimination cascade.[5][6]

-

Recommended Nucleophiles for Substitution:

-

Azide (N₃⁻)

-

Cyanide (CN⁻)

-

Thiolates (RS⁻)

-

Iodide (I⁻)

-

-

Nucleophiles to Use with Caution (Strongly Basic):

-

Hydroxide (OH⁻)

-

Alkoxides (RO⁻), especially bulky ones like tert-butoxide (t-BuO⁻)[7]

-

Amides (NH₂⁻)

-

Experimental Insight: While alkoxides are strong nucleophiles, their high basicity makes them prone to inducing elimination. If an oxygen-based nucleophile is required, consider using the corresponding alcohol under neutral or slightly acidic conditions, although this will likely proceed through a slower SN1-like mechanism.

2. Solvent Selection: The Role of Polarity and Protic vs. Aprotic Environments

The solvent plays a critical role in stabilizing both the nucleophile and the transition states of the competing reactions.

-

Polar Aprotic Solvents (Favor SN2): These solvents are highly recommended as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[8][9] This enhances the rate of the SN2 reaction.[10]

-

Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone.

-

-

Polar Protic Solvents (Favor E2): These solvents can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[11][12] This gives the E2 pathway a competitive advantage.

-

Examples: Water (H₂O), Methanol (CH₃OH), Ethanol (CH₃CH₂OH).

-

3. Temperature Control: A Critical Parameter

Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures due to a more positive entropy change (more molecules are formed).[13][14]

Protocol Recommendation:

-

Initial Cooling: Start the reaction at 0 °C by immersing the reaction vessel in an ice bath.

-

Slow Warming: After the initial addition of reagents, allow the reaction to slowly warm to room temperature (approximately 20-25 °C).[15]

-

Avoid Refluxing: Unless absolutely necessary for your specific nucleophile, avoid heating the reaction mixture, as this will almost certainly increase the yield of the styrene byproduct.[16]

Q2: I am using a sterically hindered nucleophile and observing low conversion. How can I improve the reaction efficiency without promoting elimination?

Steric hindrance around the electrophilic carbon or from a bulky nucleophile can significantly slow down the SN2 reaction rate.[17] If a bulky nucleophile is essential for your synthesis, you may need to adjust other parameters to facilitate the reaction.

Troubleshooting Steps:

-

Change the Leaving Group: While you are starting with a bromo-substituted compound, which is a good leaving group, converting it to an iodo-substituted analogue can increase the reaction rate.[18] Iodide is a better leaving group than bromide.[8] This can be achieved via a Finkelstein reaction.

-

Increase Reaction Time: If the reaction is slow due to steric hindrance, extending the reaction time at a low temperature may be necessary to achieve a reasonable yield. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

-

Consider a Phase-Transfer Catalyst: For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst can help shuttle the nucleophile into the organic phase, increasing its effective concentration and promoting the reaction rate without requiring high temperatures.

Experimental Protocol: A General Procedure for SN2 Reaction on this compound

This protocol provides a starting point for optimizing your substitution reaction to minimize styrene formation.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

-

Dissolve this compound in the anhydrous polar aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the nucleophile portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

FAQ (Frequently Asked Questions)

Q: What is the primary mechanism of styrene formation in this reaction?

A: The formation of 2,4-dibromostyrene proceeds through an E2 (bimolecular elimination) mechanism.[19] This is a one-step concerted reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks, forming a double bond.[6]

Q: Can I use a different halogen on the ethyl chain to prevent elimination?

A: The nature of the leaving group does affect the rates of both SN2 and E2 reactions.[20] While bromide is a good leaving group, fluoride is a poor leaving group and would be less prone to elimination, but it would also be significantly less reactive in an SN2 reaction.[18] Chloride is a reasonable alternative, but the principles for minimizing elimination remain the same.

Q: Are there alternative synthetic routes to my desired product that avoid the 1-(2-bromoethyl) intermediate?

A: Depending on your target molecule, alternative strategies might be viable. For example, if you are introducing a carbon-based nucleophile, you could consider a cross-coupling reaction with a suitable organometallic reagent and a vinyl bromide precursor. However, for many heteroatom nucleophiles, the SN2 reaction on the bromoethyl intermediate is the most direct route.

Q: How can I analyze the ratio of my desired substitution product to the styrene byproduct?

A: The most common methods for analyzing the product ratio are:

-

Gas Chromatography (GC): Provides excellent separation and quantification of volatile products.

-

¹H NMR Spectroscopy: The vinylic protons of the styrene byproduct will have characteristic chemical shifts in the 5-7 ppm region, which can be integrated and compared to the signals of the desired product to determine the molar ratio.

Visualizing the Reaction Pathways

The following diagrams illustrate the competition between the desired SN2 pathway and the undesired E2 pathway.

Caption: Mechanistic overview of SN2 vs. E2.

Summary of Conditions

| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuO⁻) |

| Solvent | Polar aprotic (e.g., DMSO, DMF) [8] | Polar protic (e.g., EtOH, H₂O) |

| Temperature | Low (0 °C to room temperature) [21] | High (reflux) [14] |

| Substrate | Less sterically hindered | More sterically hindered |

References

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. perlego.com [perlego.com]

- 7. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. forums.studentdoctor.net [forums.studentdoctor.net]

- 17. youtube.com [youtube.com]

- 18. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. ocw.uci.edu [ocw.uci.edu]

- 21. quora.com [quora.com]

Purification methods for 1-(2-Bromoethyl)-2,4-dibromobenzene from isomers

Technical Support Center: Purification of 1-(2-Bromoethyl)-2,4-dibromobenzene

Ticket ID: #PUR-24DB-ISO Status: Open Subject: Isolation of this compound from isomeric mixtures (2,6- / 3,4- isomers) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely encountering difficulty separating This compound (Target) from its regioisomers, particularly the 2,6-dibromo and 3,4-dibromo variants. This challenge arises because the boiling points of these positional isomers are nearly identical, rendering standard distillation ineffective for high-purity separation.

This guide prioritizes Fractional Crystallization as the primary purification vector due to the distinct crystal lattice packing energies of the 2,4-isomer compared to the more sterically congested 2,6-isomer. We also provide a Chromatographic Polish method for analytical grade requirements.

Part 1: Diagnostic Triage (Before You Purify)

Before committing to a bulk purification method, characterize your crude mixture. The "2,4" substitution pattern is thermodynamically favored in many bromination conditions, but kinetic control can yield significant "2,6" byproducts.

Recommended Decision Matrix:

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on crude purity and impurity profile.

Part 2: Primary Protocol – Fractional Crystallization

Theory: The 2,4-dibromo substitution pattern creates a specific asymmetry that often results in a lower solubility in cold alcohols compared to the 2,6-isomer (which suffers from steric crowding around the ethyl group) or the 3,4-isomer. We exploit this solubility differential.

Solvent Selection Guide

| Solvent System | Polarity Index | Suitability | Notes |

| Ethanol (95%) | 5.2 | High | Best balance. The 2,4-isomer typically crystallizes; impurities stay in mother liquor. |

| Isopropanol (IPA) | 3.9 | Medium | Good for "oily" crudes. Slower crystallization kinetics prevent trapping impurities. |

| Hexane / EtOAc (9:1) | Mixed | High | Excellent for removing non-polar tars. Requires precise ratio control. |

| Methanol | 5.1 | Low | Often too polar; causes "oiling out" (liquid-liquid phase separation) before crystallization. |

Step-by-Step Procedure

-

Dissolution:

-

Controlled Cooling (Critical):

-

Remove from heat and allow to cool to room temperature (RT) slowly (over 2 hours). Rapid cooling traps the 2,6-isomer in the lattice.

-

Tip: If the solution turns cloudy (oiling out) at 50°C, add small amounts of Ethanol until clear, then resume cooling.

-

-

Nucleation & Growth:

-

Harvesting:

-

Filter the crystals using a Büchner funnel with cold Ethanol wash.

-

Mother Liquor: Save this! It contains the enriched 2,6-isomer and can be re-processed if yield is low.

-

Part 3: Secondary Protocol – Vacuum Rectification

Use Case: If your crude contains significant mono-bromo impurities (e.g., 1-(2-bromoethyl)-4-bromobenzene) or tars.

-

Equipment: Short-path distillation head or Vigreux column.

-

Vacuum Requirement: < 2 mmHg (High Vacuum).

-

Temperature:

-

The boiling point will be high (>160°C at reduced pressure).

-

Warning: Prolonged heating above 180°C can cause dehydrobromination (loss of HBr from the ethyl chain), forming styrene derivatives.

-

-

Procedure: Collect the main fraction. Discard the "forerun" (lower boiling mono-bromo species) and the "pot residue" (polymers/tars).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. What is happening? A: This is a common phenomenon with brominated alkylbenzenes. It occurs when the temperature drops below the "liquid-liquid phase separation" point before it hits the crystallization point.

-

Fix: Re-heat to dissolve the oil. Add a small amount of a "better" solvent (e.g., add 5-10% Toluene or Acetone to your Ethanol). This increases the solubility of the oil phase, allowing the solution to cool further before phase separating, enabling the crystal lattice to form first.

Q2: HPLC shows the 2,6-isomer is still present (5-10%) after crystallization. A: Isomers can form "solid solutions" or inclusions.

-

Fix: Perform a Recrystallization using a different solvent system. If you used Ethanol first, switch to Hexane/Ethyl Acetate (95:5) . Changing the solvent polarity alters the solvation shell, often releasing the trapped isomer.

Q3: Can I use Silica Gel Chromatography? A: Yes, but it is difficult. The polarity difference between 2,4-dibromo and 2,6-dibromo isomers is negligible.

-

Recommendation: Use a specialized stationary phase if available, such as C18 (Reverse Phase) or Phenyl-Hexyl columns, which separate based on pi-pi interactions rather than just polarity. For standard Silica, use a very shallow gradient of Hexane -> 1% EtOAc/Hexane.

Part 5: Advanced Visualization (Crystallization Logic)

Figure 2: Troubleshooting workflow for the crystallization process, addressing common issues like oiling out and supersaturation.

References

-

BenchChem. (2025).[1] A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Retrieved from

-

University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from

-

ChemicalBook. (2019). Synthesis and Properties of (2-Bromoethyl)benzene derivatives. Retrieved from

-

University of Pittsburgh. (n.d.). Common Solvents for Crystallization and Polarity Indices. Retrieved from

Sources

Validation & Comparative

Technical Guide: GC-MS Characterization of 1-(2-Bromoethyl)-2,4-dibromobenzene

Topic: GC-MS Fragmentation Pattern of 1-(2-Bromoethyl)-2,4-dibromobenzene Content Type: Technical Comparison Guide & Application Note[1]

Executive Summary

This guide provides a definitive analysis of the mass spectral behavior of This compound (CAS: 59216-17-0). As a tri-halogenated alkylbenzene intermediate, this molecule presents unique challenges in identification due to its complex isotopic envelope and labile alkyl-bromide bond.

This document compares the performance of Electron Ionization (EI) against Chemical Ionization (CI) and differentiates the target analyte from its structural isomer, 1-(1-bromoethyl)-2,4-dibromobenzene . These insights are critical for researchers synthesizing pharmacophores or conducting impurity profiling in drug development.

Theoretical Framework: The Isotopic Signature